molecular formula C20H15ClN2O6S B11632253 3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid

3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B11632253
M. Wt: 446.9 g/mol
InChI Key: LGEMWJGYAFMFNQ-UHFFFAOYSA-N
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Description

3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a chlorinated phenoxy group and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorinated Phenoxy Group: The chlorinated phenoxy group can be synthesized by reacting 2-chloro-4-hydroxy-6-methoxyphenol with appropriate reagents under controlled conditions.

    Attachment of the Diazinane Ring: The diazinane ring is introduced through a series of reactions involving the formation of intermediate compounds, which are then cyclized to form the desired ring structure.

    Coupling with Benzoic Acid: The final step involves coupling the chlorinated phenoxy group with benzoic acid using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-CHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-6-METHOXYPHENOXY}METHYL)BENZOIC ACID is unique due to its combination of a chlorinated phenoxy group and a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15ClN2O6S

Molecular Weight

446.9 g/mol

IUPAC Name

3-[[2-chloro-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H15ClN2O6S/c1-28-15-8-11(6-13-17(24)22-20(30)23-18(13)25)7-14(21)16(15)29-9-10-3-2-4-12(5-10)19(26)27/h2-8H,9H2,1H3,(H,26,27)(H2,22,23,24,25,30)

InChI Key

LGEMWJGYAFMFNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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